molecular formula C17H21NO2 B13052312 tert-Butylethyl(naphthalen-1-yl)carbamate

tert-Butylethyl(naphthalen-1-yl)carbamate

Cat. No.: B13052312
M. Wt: 271.35 g/mol
InChI Key: PPNRNGOEVLMUDF-UHFFFAOYSA-N
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Description

tert-Butylethyl(naphthalen-1-yl)carbamate is an organic compound with the molecular formula C17H21NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structural features, which include a tert-butyl group, an ethyl group, and a naphthalen-1-yl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butylethyl(naphthalen-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with naphthalen-1-yl ethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butylethyl(naphthalen-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butylethyl(naphthalen-1-yl)carbamate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butylethyl(naphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butylethyl(naphthalen-1-yl)carbamate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both tert-butyl and ethyl groups, along with the naphthalen-1-yl moiety, makes it a versatile compound with diverse applications in various fields .

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

tert-butyl N-ethyl-N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C17H21NO2/c1-5-18(16(19)20-17(2,3)4)15-12-8-10-13-9-6-7-11-14(13)15/h6-12H,5H2,1-4H3

InChI Key

PPNRNGOEVLMUDF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)(C)C

Origin of Product

United States

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